molecular formula C16H21N3OS2 B2684428 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1235015-57-2

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2684428
CAS No.: 1235015-57-2
M. Wt: 335.48
InChI Key: QOZXDTNFLIIVGL-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H21N3OS2 and its molecular weight is 335.48. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

Research into urea derivatives, including 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, has shown promising results in the development of acetylcholinesterase inhibitors. These compounds are significant for their potential to treat conditions related to acetylcholine deficits, such as Alzheimer's disease. A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties for enhanced inhibitory activities, indicating the compound's potential in therapeutic applications Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.

Corrosion Inhibition

Urea-derived Mannich bases, including those structurally related to this compound, have been evaluated for their efficacy as corrosion inhibitors. Jeeva et al. (2015) synthesized cost-effective Mannich bases and tested them as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. Their study highlights the relationship between molecular structure and inhibition efficiencies, providing insights into the potential industrial applications of these compounds Jeeva, Prabhu, Boobalan, & Rajesh, 2015.

Soluble Epoxide Hydrolase Inhibition

Research into 1,3-disubstituted ureas, similar in structure to the specified compound, has explored their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Rose et al. (2010) synthesized 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, demonstrating improvements in pharmacokinetic parameters and potential for reducing inflammatory pain. This work underscores the therapeutic potential of urea derivatives in managing pain and inflammation Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010.

Properties

IUPAC Name

1-thiophen-2-yl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c20-16(18-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)11-14-5-9-21-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZXDTNFLIIVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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